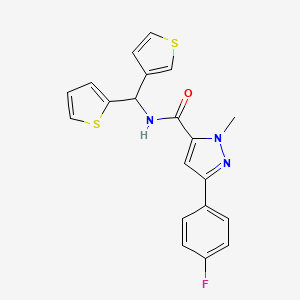

3-(4-fluorophenyl)-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-5-carboxamide

Description

The compound 3-(4-fluorophenyl)-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-5-carboxamide features a pyrazole core substituted with a 4-fluorophenyl group at position 3 and a methyl group at position 1. The carboxamide at position 5 is linked to a bis-thiophene methyl group, combining thiophen-2-yl and thiophen-3-yl moieties.

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3OS2/c1-24-17(11-16(23-24)13-4-6-15(21)7-5-13)20(25)22-19(14-8-10-26-12-14)18-3-2-9-27-18/h2-12,19H,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFZNGUCTDHGCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC(C3=CSC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds. They have shown a variety of biological effects, suggesting that they may interact with multiple targets.

Mode of Action

Thiophene derivatives have been known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of pharmacological properties exhibited by thiophene derivatives, it can be inferred that this compound may influence multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the wide range of pharmacological properties exhibited by thiophene derivatives, it can be inferred that this compound may have various effects at the molecular and cellular level.

Biological Activity

3-(4-fluorophenyl)-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-5-carboxamide, with the CAS number 2034332-91-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of the compound is with a molecular weight of 397.5 g/mol. It features a pyrazole core substituted with fluorophenyl and thiophene groups, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H16FN3OS2 |

| Molecular Weight | 397.5 g/mol |

| CAS Number | 2034332-91-5 |

Biological Activity Overview

Research indicates that pyrazole derivatives, including the compound , exhibit a broad spectrum of biological activities:

- Antimicrobial Activity : Pyrazoles have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, by inhibiting protein tyrosine phosphatase B (PtpB), which is crucial for bacterial virulence and survival in macrophages .

- Anti-inflammatory Properties : Compounds within this class have been documented for their anti-inflammatory effects. Specific pyrazole derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, suggesting potential for treating inflammatory diseases .

- Anticancer Potential : The anticancer activity of pyrazoles has been attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth through various molecular pathways .

- Neuroprotective Effects : Some studies suggest that pyrazoles can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in signal transduction pathways, particularly those related to inflammation and cancer progression.

- Modulation of Gene Expression : Pyrazole derivatives may influence gene expression patterns associated with cell cycle regulation and apoptosis.

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives similar to the compound :

- Study on Anti-inflammatory Activity :

- Antimicrobial Efficacy :

- Anticancer Activity :

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(4-fluorophenyl)-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-5-carboxamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant inhibition of cell proliferation in MCF7 breast cancer cells with IC50 values as low as 0.26 µM, suggesting potent anticancer activity attributed to specific substituents on the pyrazole ring .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases, where modulation of inflammatory pathways can lead to therapeutic benefits .

Antimicrobial Activity

Research into pyrazole derivatives has revealed their potential as antimicrobial agents. Studies have shown that certain compounds exhibit activity against both bacterial and fungal strains, indicating a broad spectrum of antimicrobial efficacy. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Drug Design and Discovery

The unique structural features of this compound make it a candidate for further drug development. The incorporation of fluorine and thiophene moieties enhances its pharmacokinetic properties, potentially leading to improved bioavailability and selectivity for target enzymes or receptors involved in disease processes .

Mechanistic Studies

Investigations into the mechanism of action of pyrazole derivatives have provided insights into their interactions at the molecular level. For example, docking studies reveal that these compounds can effectively bind to active sites of enzymes such as cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation . This binding affinity is essential for developing inhibitors that can selectively target cancer cell proliferation.

Herbicidal Activity

Some pyrazole derivatives have been explored for their herbicidal properties, with promising results indicating their potential use in agricultural settings to control weed growth without harming crops. The selectivity and efficacy of these compounds can be fine-tuned through structural modifications, making them valuable tools in sustainable agriculture .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Carboxamide Cores

(a) 1-Methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide (JO1)

- Core Structure : 1-methylpyrazole-5-carboxamide.

- Substituents : Thiophen-2-ylmethyl group on the amide nitrogen.

- Key Differences : Lacks the 4-fluorophenyl group at position 3 and the thiophen-3-yl moiety present in the target compound.

- Data : Confirmed via NMR and LC-MS with >95% purity .

(b) 3-(4-Fluorophenyl)-1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide

- Core Structure : Similar pyrazole carboxamide.

- Substituents : Pyrazine ring substituted with thiophen-3-yl on the amide nitrogen.

(c) BI95012: 3-(4-Fluorophenyl)-1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-pyrazole-5-carboxamide

- Core Structure : Same pyrazole carboxamide.

- Substituents : Fused pyrazolopyridine group on the amide nitrogen.

Functional Analogues with Divergent Cores

(a) 2-Pyrazoline Derivatives (e.g., 1-(4-fluorophenyl)-3-(thiophen-3-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-2-pyrazoline)

- Core Structure : 2-Pyrazoline (a five-membered ring with two adjacent nitrogen atoms).

- Substituents : Thiophen-3-yl, 4-fluorophenyl, and piperazinyl groups.

- Biological Activity : Demonstrated antileukemic activity (EC50: 0.8–1.2 µM against HL-60/K562 cells) via caspase-3 activation .

(b) Sulfonamide-Linked Pyrazole Carboxamides (e.g., JMN6-093)

- Core Structure : 1-methyl-3-(trifluoromethyl)pyrazole-5-carboxamide.

- Substituents : Sulfonamide-linked phenyl groups.

- Biological Activity : Antiviral activity against measles virus (EC50: 0.5–2.0 µM) .

- Comparison : The target compound’s 4-fluorophenyl group may reduce metabolic instability compared to trifluoromethyl groups, while the bis-thiophene substituent could enhance lipophilicity.

Research Findings and Implications

- The bis-thiophene group may enhance binding to hydrophobic pockets in targets like kinases or viral polymerases.

- SAR Insights :

- The 4-fluorophenyl group at position 3 likely contributes to metabolic stability and target affinity.

- Replacing sulfonamide (JMN6-093) with bis-thiophene may reduce polarity, improving blood-brain barrier penetration but risking solubility issues.

- Knowledge Gaps: No direct cytotoxicity, pharmacokinetic, or mechanistic data exist for the target compound. Experimental validation is required to confirm hypotheses derived from structural analogues.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-fluorophenyl)-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-5-carboxamide?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or acrylates. For example, 1-methylpyrazole intermediates are synthesized using alkylation reactions under basic conditions .

- Step 2 : Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, leveraging palladium catalysts .

- Step 3 : Thiophene-thiophene methylamine side chain attachment. This requires thiophene bromination followed by Grignard or Ullmann coupling to assemble the bis-thiophene moiety, then coupling to the pyrazole carboxamide via EDC/HOBt-mediated amidation .

Key Considerations : Optimize reaction temperatures and solvent systems (e.g., DMF or THF) to minimize byproducts. Purity is confirmed via HPLC and NMR .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) is used to refine crystallographic data, resolving bond lengths and angles .

- Spectroscopy :

- 1H/13C NMR : Assign peaks for fluorophenyl (δ ~7.2–7.8 ppm), methylpyrazole (δ ~2.5 ppm), and thiophene protons (δ ~6.8–7.4 ppm).

- HRMS : Validate molecular weight (e.g., expected [M+H]+ ~425.08 g/mol).

- Elemental Analysis : Verify C, H, N, S, and F content within ±0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational molecular docking predictions and experimental binding affinity data?

- Case Study : If docking (e.g., AutoDock Vina) predicts strong binding to a kinase target but experimental IC50 values are weaker:

- Re-evaluate Force Fields : Adjust parameters for fluorine and sulfur interactions, which are poorly modeled in some docking software .

- Solvent Effects : Conduct molecular dynamics simulations (e.g., AMBER) to account for solvation and conformational flexibility of the thiophene-thiophene methyl group .

- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with docking results .

Q. What strategies mitigate low aqueous solubility of this compound in in vitro assays?

- Co-solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity.

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the carboxamide or thiophene moieties .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm size) to enhance bioavailability .

Validation : Monitor solubility via dynamic light scattering (DLS) and confirm stability via LC-MS .

Q. How can structure-activity relationship (SAR) studies optimize potency against a target enzyme?

Q. What experimental approaches address contradictions in crystallographic data (e.g., disorder in the thiophene-thiophene methyl group)?

- Data Collection : Collect high-resolution data (≤1.0 Å) at low temperature (100 K) to reduce thermal motion artifacts .

- Refinement : Use SHELXL’s PART and SIMU commands to model disorder, assigning partial occupancy to alternative conformers .

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09) to ensure bond lengths and angles match computational models .

Methodological Considerations

Q. How to design a robust protocol for assessing metabolic stability in hepatic microsomes?

- Incubation Conditions : Use human liver microsomes (0.5 mg/mL), NADPH regeneration system, and LC-MS/MS quantification .

- Controls : Include verapamil (high-clearance) and propranolol (low-clearance) as benchmarks.

- Data Analysis : Calculate intrinsic clearance (CLint) using the substrate depletion method over 60 minutes .

Q. What computational tools predict potential off-target interactions?

- SwissTargetPrediction : Input the SMILES string to identify kinase or GPCR targets.

- Pharmit : Screen against Protein Data Bank (PDB) entries with similar binding pockets (e.g., Factor Xa in ).

- Validation : Perform counter-screens against top predicted off-targets (e.g., COX-2 or carbonic anhydrase isoforms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.